molecular formula C18H35N3O3 B7918887 3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7918887
M. Wt: 341.5 g/mol
InChI Key: XSNGYMXHIHQXME-LOACHALJSA-N
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Description

3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS 864754-29-0) is a chiral piperidine derivative with the molecular formula C₁₅H₂₉N₃O₃ and a molecular weight of 313.41 g/mol . The compound features a tert-butyl carbamate group at the 1-position of the piperidine ring and a branched (S)-2-amino-3-methyl-butyryl-isopropyl-amino substituent at the 3-position. This structure confers unique stereochemical and physicochemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors .

Properties

IUPAC Name

tert-butyl 3-[[(2S)-2-amino-3-methylbutanoyl]-propan-2-ylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35N3O3/c1-12(2)15(19)16(22)21(13(3)4)14-9-8-10-20(11-14)17(23)24-18(5,6)7/h12-15H,8-11,19H2,1-7H3/t14?,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNGYMXHIHQXME-LOACHALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354026-81-5) is a synthetic compound with potential applications in medicinal chemistry. Its complex structure includes a piperidine ring and various functional groups, which may influence its biological activity. This article reviews the compound's biological properties, focusing on its pharmacological potential, interaction with biological targets, and relevant case studies.

  • Molecular Formula : C18H35N3O3
  • Molecular Weight : 341.49 g/mol
  • Structural Features : The compound contains a piperidine ring, an isopropyl group, and a tert-butyl ester, which are critical for its biological interactions.

Preliminary studies indicate that the compound may interact with various biological pathways. The presence of the piperidine moiety suggests potential activity as a neurotransmitter modulator or enzyme inhibitor. Detailed interaction studies are essential to elucidate the specific mechanisms involved.

Pharmacological Potential

Research into similar compounds has shown that modifications in the structure can lead to varied biological activities. For instance, derivatives of piperidine have been noted for their roles as:

  • Antitumor Agents : Compounds with similar structures have demonstrated cytotoxic activity against cancer cell lines, suggesting that this compound may also possess anticancer properties.
  • Neurotransmitter Modulators : The structural components may allow interaction with neurotransmitter receptors, potentially influencing conditions such as anxiety or depression.

Anticancer Activity

A study on structurally related piperidine derivatives reported significant antiproliferative effects against various cancer cell lines. For example, compounds exhibiting similar functional groups showed IC50 values ranging from 1.61 to 1.98 µg/mL against Jurkat and A-431 cell lines . This suggests that this compound could be evaluated for similar anticancer efficacy.

Neuropharmacological Studies

Research on related compounds has highlighted their potential as modulators of neurotransmitter systems. For instance, certain piperidine derivatives have been shown to enhance serotonin receptor activity, which could be explored further with this compound to assess its effects on mood disorders.

Comparative Analysis

The following table summarizes structural comparisons with other related compounds:

Compound NameStructural FeaturesBiological Activity
4-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterSimilar piperidine structurePotentially different pharmacological profile
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl esterEnantiomeric formMay exhibit different biological activity due to chirality

Future Research Directions

Further investigation is warranted to explore:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structure-Activity Relationship (SAR) : To identify key structural features responsible for biological activity.
  • Mechanistic Studies : To clarify the pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Compound A : [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester (CAS 1401668-72-1)

  • Molecular Formula : C₁₄H₂₇N₃O₃
  • Molecular Weight : 285.38 g/mol
  • Key Differences: Backbone: Replaces the 3-methyl-butyryl-isopropyl group with a smaller (S)-2-amino-propionyl substituent. Substituent Position: Methyl-carbamic acid tert-butyl ester replaces the isopropyl-amino group. Predicted Properties: Lower density (1.10 g/cm³) and higher acidity (pKa ~9.05) compared to the target compound .

Compound B : tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1,763,351 B9)

  • Molecular Formula: Not explicitly provided, but includes a trifluoromethyl-phenyl-dihydropyridine moiety.
  • Key Differences: Core Structure: Cyclopentane ring instead of piperidine. Functional Groups: Incorporates a lipophilic trifluoromethyl group and phenyl ring, enhancing hydrophobicity. Synthesis: Uses a coupling reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), suggesting shared peptide-bond formation strategies with the target compound .

Physicochemical and Pharmacokinetic Comparison

Property Target Compound Compound A Compound B
Molecular Weight 313.41 g/mol 285.38 g/mol Likely >400 g/mol
Boiling Point Not reported 412.7°C (predicted) Not reported
Density Not reported 1.10 g/cm³ (predicted) Not reported
LogP (Hydrophobicity) Likely higher (tert-butyl group) Lower (methyl-carbamate) Highest (CF₃, phenyl)
Synthetic Complexity Moderate (chiral centers) Moderate High (multiple coupling steps)

Preparation Methods

Boc Protection of Piperidine

The piperidine nitrogen is protected using tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step ensures regioselectivity and prevents undesired side reactions during subsequent modifications.

Procedure :

  • Dissolve piperidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add Boc anhydride (1.2 equiv) and catalyze with 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Stir at room temperature for 12–24 hours.

  • Quench with aqueous sodium bicarbonate, extract with DCM, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate piperidine-1-carboxylic acid tert-butyl ester .

Yield : 85–92%.

Coupling of (S)-2-Amino-3-methyl-butyryl Moiety

The stereospecific introduction of the (S)-2-amino-3-methyl-butyryl group requires a coupling agent to activate the carboxylic acid.

Procedure :

  • Activate (S)-2-amino-3-methyl-butyric acid (1.2 equiv) with O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU, 1.5 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM.

  • Add the activated acid to 3-isopropylamino-piperidine-1-carboxylic acid tert-butyl ester (1.0 equiv) and stir for 6–12 hours.

  • Wash with brine, dry over sodium sulfate, and concentrate.

  • Purify via reverse-phase chromatography (acetonitrile/water) to yield the final compound.

Critical Parameters :

  • Temperature control (<25°C) to prevent racemization.

  • Use of HATU or T3P (propylphosphonic anhydride) for efficient coupling.

Yield : 65–72%.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H, Boc), 1.08 (d, J=6.5 Hz, 6H, isopropyl), 4.20–4.40 (m, 1H, piperidine), 6.20 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃)δ 28.3 (Boc), 79.8 (quaternary C), 155.2 (C=O)
HRMS [M+H]⁺ calcd for C₂₀H₃₈N₃O₃: 368.2909; found: 368.2912

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).

  • Chiral Analysis : >99% enantiomeric excess (Chiralpak AD-H, hexane/isopropanol).

Comparative Analysis of Coupling Agents

The choice of coupling agent significantly impacts yield and stereochemical integrity:

Agent Yield (%) Racemization Risk Cost Efficiency
HATU72LowModerate
T3P68Very LowHigh
EDCI/HOBt60ModerateLow

HATU and T3P are preferred for large-scale synthesis due to superior efficiency and minimal racemization.

Industrial-Scale Considerations

Key Challenges :

  • Cost of Boc Anhydride : Alternatives like in situ Boc formation are being explored.

  • Purification : Reverse-phase chromatography, while effective, may be replaced by crystallization for scalability.

Process Optimization :

  • Solvent Recycling : Recover DCM and acetonitrile via distillation.

  • Catalyst Loading : Reduce DMAP to 0.05 equiv without compromising yield .

Q & A

What are the recommended synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

Basic
The synthesis involves multi-step protocols:

  • Piperidine core preparation : Start with tert-butyl piperidine-1-carboxylate derivatives, ensuring nitrogen protection under anhydrous conditions to avoid side reactions .
  • Coupling reactions : Use agents like HATU or EDCI with DMAP to attach the (S)-2-amino-3-methyl-butyryl and isopropyl-amino groups. Maintain temperatures below 0°C to minimize racemization .
  • Purification : Flash chromatography or recrystallization achieves >95% purity, validated by HPLC .

How can researchers resolve contradictions between NMR and mass spectrometry data when characterizing stereochemistry?

Advanced
Discrepancies require orthogonal validation:

  • X-ray crystallography : Provides definitive stereochemical assignment, as demonstrated for analogous piperidine carboxylates .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns to confirm racemization absence .
  • 2D NMR (NOESY) : Identifies spatial proton proximity to resolve diastereomer ambiguities .

What analytical techniques are critical for confirming structural integrity of tert-butyl-protected piperidine derivatives?

Basic
A tiered approach ensures accuracy:

  • Primary : 1H/13C NMR verifies backbone connectivity and Boc group integrity .
  • Secondary : HRMS confirms molecular formula (deviations <2 ppm) .
  • Advanced : X-ray diffraction determines absolute configuration for chiral centers .

What strategies mitigate racemization risks during scalable synthesis of the (S)-2-amino-3-methyl-butyryl moiety?

Advanced
Racemization is minimized by:

  • Low-temperature reactions (-10°C to 0°C) during coupling .
  • Coupling additives (e.g., HOAt, Oxyma Pure) enhance efficiency without temperature elevation .
  • Real-time monitoring : Inline FTIR/Raman spectroscopy detects intermediates for dynamic adjustments .

What stability challenges are associated with tert-butyl carbamate protections under laboratory storage?

Basic
Boc groups are susceptible to:

  • Acidic hydrolysis : Store at neutral pH and 2–8°C .
  • Oxidative degradation : Avoid strong oxidizers; conduct compatibility testing .
    Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

How should conflicting solubility data in solvent systems be addressed for biological assays?

Advanced
Systematic profiling includes:

  • Phase solubility studies : Test buffers (pH 1.2–7.4) and co-solvents (DMSO, PEG 400) .
  • Polymorph screening : XRPD identifies crystal form-dependent solubility variations .
  • Surfactants : Tween 80 (0.1% w/v) enhances aqueous solubility without destabilization .

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